2-acetamido-N-phenylbenzamide
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Overview
Description
2-acetamido-N-phenylbenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique structure, which includes an acetamido group attached to a phenylbenzamide core. This compound has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-phenylbenzamide typically involves the reaction of 2-aminobenzamide with acetic anhydride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-aminobenzamide+acetic anhydride→this compound+acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-N-phenylbenzamide undergoes various chemical reactions, including:
N-Arylation: This reaction involves the coupling of this compound with arylboronic acids using catalysts such as Cu@Phen@MGO.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
N-Arylation: Catalysts like Cu@Phen@MGO are used in the presence of arylboronic acids.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-arylation with phenylboronic acid yields N-phenyl-2-acetamido-N-phenylbenzamide .
Scientific Research Applications
2-acetamido-N-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetamido-N-phenylbenzamide involves its interaction with specific molecular targets. It selectively activates human LGR7/RXFP1-mediated cAMP induction via allosteric interaction with the ECL3 region . This activation does not compete with ECL2-mediated relaxin binding, making it a unique modulator of the relaxin receptor pathway.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Known for its role as a PPARγ antagonist.
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide: Studied for its antimicrobial and anticancer activities.
Uniqueness
2-acetamido-N-phenylbenzamide is unique due to its selective activation of the relaxin receptor without competing with other binding sites. This property makes it a valuable tool in studying the relaxin receptor pathway and its potential therapeutic applications.
Properties
IUPAC Name |
2-acetamido-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11(18)16-14-10-6-5-9-13(14)15(19)17-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHCFGBSQGPKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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